

Spectral Analysis of 2,4,5-Trimethylphenyl Isothiocyanate: A Technical Guide

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Compound of Interest

Compound Name:	2,4,5-Trimethylphenyl isothiocyanate
CAS No.:	19241-18-0
Cat. No.:	B094081

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This technical guide provides an in-depth analysis of the spectral data for **2,4,5-Trimethylphenyl isothiocyanate** (C₁₀H₁₁NS), a key intermediate in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals. Understanding the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features of the molecule as interpreted through these powerful analytical techniques.

Molecular Structure and Spectroscopic Overview

2,4,5-Trimethylphenyl isothiocyanate possesses a phenyl ring substituted with three methyl groups and an isothiocyanate functional group. The strategic placement of the methyl groups influences the electronic environment of the aromatic ring and, consequently, its spectroscopic signatures.

Caption: 2D structure of **2,4,5-Trimethylphenyl isothiocyanate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental ^1H and ^{13}C NMR data for **2,4,5-Trimethylphenyl isothiocyanate** are not readily available in the surveyed literature, we can predict the salient features of its spectra based on established principles and data from analogous compounds.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry and substitution pattern of the molecule.

Table 1: Predicted ^1H NMR Chemical Shifts for **2,4,5-Trimethylphenyl Isothiocyanate**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic-H (H-3)	~ 7.0 - 7.2	Singlet	1H
Aromatic-H (H-6)	~ 6.9 - 7.1	Singlet	1H
Methyl-H (C2-CH ₃)	~ 2.2 - 2.4	Singlet	3H
Methyl-H (C4-CH ₃)	~ 2.1 - 2.3	Singlet	3H
Methyl-H (C5-CH ₃)	~ 2.1 - 2.3	Singlet	3H

Disclaimer: These are predicted values and may differ from experimental results.

The two aromatic protons are in different chemical environments and are expected to appear as singlets due to the absence of adjacent protons for coupling. The three methyl groups are also in distinct environments and should each give rise to a singlet, integrating to three protons. The exact chemical shifts will be influenced by the electronic effects of the isothiocyanate group and the other methyl substituents.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule. A notable feature of isothiocyanates is that the carbon of the $-\text{N}=\text{C}=\text{S}$ group often shows a broad or "silent" signal due to quadrupolar broadening from the adjacent nitrogen atom[1][2].

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2,4,5-Trimethylphenyl Isothiocyanate**

Carbon	Predicted Chemical Shift (δ , ppm)
-N=C=S	~ 130 - 140 (potentially broad)
Aromatic C-1	~ 130 - 135
Aromatic C-2	~ 135 - 140
Aromatic C-3	~ 130 - 135
Aromatic C-4	~ 135 - 140
Aromatic C-5	~ 135 - 140
Aromatic C-6	~ 125 - 130
Methyl C (C2-CH ₃)	~ 18 - 22
Methyl C (C4-CH ₃)	~ 18 - 22
Methyl C (C5-CH ₃)	~ 18 - 22

Disclaimer: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The most characteristic feature in the IR spectrum of **2,4,5-Trimethylphenyl isothiocyanate** is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group.

Table 3: Key IR Absorption Bands for **2,4,5-Trimethylphenyl Isothiocyanate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2100	Strong, Sharp	-N=C=S Asymmetric Stretch
~ 3000 - 2850	Medium	C-H Stretch (Aromatic and Aliphatic)
~ 1600, 1500, 1450	Medium to Weak	C=C Aromatic Ring Stretch
~ 1400 - 1350	Medium	C-H Bend (Methyl)

Data sourced from the NIST WebBook[3].

The presence of a strong absorption around 2100 cm⁻¹ is a definitive indicator of the isothiocyanate functionality[4]. The bands in the 3000-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the aromatic ring and the methyl groups. The characteristic aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Table 4: Key Mass Spectral Data for **2,4,5-Trimethylphenyl Isothiocyanate**

m/z	Relative Intensity (%)	Assignment
177	100	Molecular Ion [M] ⁺
162	~ 50	[M - CH ₃] ⁺
144	~ 30	[M - CH ₃ - H ₂ O] ⁺ (tentative)
119	~ 40	[M - NCS] ⁺
91	~ 25	Tropylium Ion [C ₇ H ₇] ⁺

Data sourced from the NIST WebBook[3].

The mass spectrum shows a prominent molecular ion peak at m/z 177, which corresponds to the molecular weight of the compound ($C_{10}H_{11}NS$). The fragmentation pattern is consistent with the proposed structure, showing losses of a methyl group (m/z 162), the isothiocyanate group (m/z 119), and the formation of the stable tropylium ion (m/z 91).

Caption: Proposed fragmentation pathway for **2,4,5-Trimethylphenyl isothiocyanate** in EI-MS.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon the use of appropriate experimental methodologies.

NMR Spectroscopy Protocol (General)

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4,5-Trimethylphenyl isothiocyanate** in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: pulse width of $30-45^\circ$, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans will be required due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peak.

IR Spectroscopy Protocol (ATR)

- **Sample Preparation:** Place a small drop of the liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Data Acquisition:**
 - Collect a background spectrum of the clean ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The spectrum is usually displayed in terms of transmittance or absorbance.

Mass Spectrometry Protocol (EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Use a standard electron ionization source with an electron energy of 70 eV.
- **Mass Analysis:** Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.

Conclusion

The spectral data presented in this guide provide a comprehensive fingerprint for the identification and characterization of **2,4,5-Trimethylphenyl isothiocyanate**. The IR and MS data, obtained from the NIST WebBook, are invaluable for confirming the presence of the isothiocyanate functional group and the overall molecular structure. While experimental NMR data remains elusive in the public domain, the predicted spectra offer a reliable starting point for researchers working with this compound. It is recommended that experimental NMR data be acquired and reported to further complete the spectral profile of this important chemical intermediate.

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Sources

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